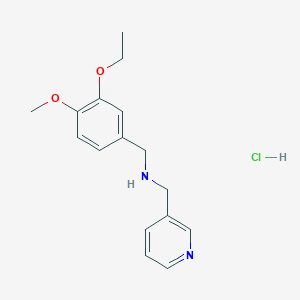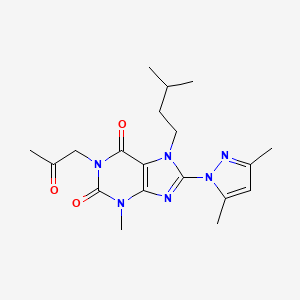![molecular formula C16H18ClNO3S B4450309 1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide](/img/structure/B4450309.png)
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chlorophenyl group and an ethoxyphenyl group linked through a methanesulfonamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-ethoxybenzylamine.
Formation of Intermediate: The 4-chlorobenzene undergoes sulfonation to form 4-chlorobenzenesulfonyl chloride.
Coupling Reaction: The 4-chlorobenzenesulfonyl chloride is then reacted with 4-ethoxybenzylamine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in folic acid synthesis, inhibiting their function and leading to bacterial cell death.
Pathways Involved: The inhibition of folic acid synthesis disrupts DNA replication and cell division in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide
- 1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, enhances its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-21-16-9-5-13(6-10-16)11-18-22(19,20)12-14-3-7-15(17)8-4-14/h3-10,18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFFEPTZOOZELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4450230.png)



![2-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4450249.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4450254.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4450260.png)
![N-ethyl-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4450261.png)

![N-(3-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B4450281.png)

![N-[3-(4-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4450304.png)

![4-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR](/img/structure/B4450325.png)
